molecular formula C20H17N3O B2443824 N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide CAS No. 2321352-74-1

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

Cat. No. B2443824
CAS RN: 2321352-74-1
M. Wt: 315.376
InChI Key: AGEKFKBWMDYCIS-CMDGGOBGSA-N
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Description

“N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide” is a chemical compound . It is a derivative of cinnamamides, which have been found to exhibit anti-inflammatory and/or analgesic activity .


Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of cinnamamides has been determined by single-crystal X-ray diffraction analysis . The structure of the synthesized products was characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process includes short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .


Physical And Chemical Properties Analysis

The physical and chemical properties of cinnamamides have been analyzed. For example, the density is 1.1±0.1 g/cm3, the boiling point is 350.3±25.0 °C at 760 mmHg, and the vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides such as starch and glycogen .

Mode of Action

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction prevents the enzyme from breaking down complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .

Biochemical Pathways

The action of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of complex carbohydrates into glucose in the small intestine . This results in a decrease in the rate of glucose absorption, leading to a reduction in postprandial blood glucose levels .

Pharmacokinetics

It has been suggested that the compound exhibits acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .

Result of Action

The inhibition of α-glucosidase by N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide leads to a decrease in the rate of glucose absorption in the small intestine . This results in a reduction in postprandial blood glucose levels, which could be beneficial in the management of conditions such as diabetes mellitus .

Safety and Hazards

Cinnamamides are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are harmful if swallowed .

properties

IUPAC Name

(E)-3-phenyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(9-8-16-5-2-1-3-6-16)23-13-17-11-19(15-22-12-17)18-7-4-10-21-14-18/h1-12,14-15H,13H2,(H,23,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKFKBWMDYCIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

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